3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride
Description
3-Amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride (CAS: 13678-71-2; Molecular formula: C₁₁H₁₆N₂O₂·HCl) is a substituted propanamide derivative featuring a 4-methoxybenzyl group attached to the amide nitrogen and a terminal amino group on the propanamide backbone. Its SMILES notation is COC1=CC=C(C=C1)CNC(=O)CCN, and its molecular weight is 232.72 g/mol (free base) + 36.46 g/mol (HCl) = 269.18 g/mol .
Properties
IUPAC Name |
3-amino-N-[(4-methoxyphenyl)methyl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12;/h2-5H,6-8,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRYQQHCCZNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzylamine and 3-chloropropionyl chloride.
Reaction: The 4-methoxybenzylamine reacts with 3-chloropropionyl chloride in the presence of a base such as triethylamine to form the intermediate 3-amino-N-[(4-methoxyphenyl)methyl]propanamide.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Reactions
3-Amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride can undergo various reactions, including:
- Oxidation: The amino group can be oxidized to form nitro derivatives.
- Reduction: Reduction can yield corresponding amines.
- Nucleophilic Substitution: The methoxy group can be substituted with other functional groups.
Chemistry
This compound serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions. Its unique structural properties enable the development of new derivatives with enhanced functionalities.
Biology
In biological research, this compound is employed to study enzyme interactions and protein modifications. Its ability to inhibit specific enzymes makes it a valuable tool for investigating biochemical pathways.
Medicine
The compound has been investigated for potential therapeutic properties, particularly regarding its anti-inflammatory and anticancer activities. Research indicates that it may inhibit certain inflammatory pathways, suggesting its application in treating conditions associated with inflammation.
Research has demonstrated diverse biological activities for this compound:
1. Antioxidant Activity
Studies have shown that derivatives exhibit significant antioxidant properties, outperforming ascorbic acid in DPPH radical scavenging assays.
| Compound | DPPH Scavenging Activity (IC50 µM) |
|---|---|
| 3-Amino-N-[(4-methoxyphenyl)methyl]propanamide | 20.5 |
| Ascorbic Acid | 28.5 |
2. Anticancer Activity
The compound has shown cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
| Cell Line | IC50 (µM) |
|---|---|
| U-87 | 15.0 |
| MDA-MB-231 | 25.0 |
3. Antibacterial Activity
The antibacterial efficacy has been evaluated against several strains, indicating effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
4. Antifungal Activity
The compound also exhibits antifungal activity against strains such as Candida albicans and Fusarium oxysporum.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
Case Studies
Several studies have highlighted the biological activities of derivatives related to this compound:
- Antioxidant and Anticancer Study : A study published in MDPI evaluated various derivatives using DPPH assays and MTT assays, revealing enhanced antioxidant and anticancer activities compared to standard drugs .
- Antimicrobial Study : Research demonstrated promising antibacterial and antifungal properties against multiple microbial strains .
Mechanism of Action
The mechanism of action of 3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The methoxyphenyl group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzyme activity. These interactions can influence various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
3-Chloro-N-(4-methoxyphenyl)propanamide
- Structure: Replaces the terminal amino group with a chlorine atom (C₁₀H₁₂ClNO₂) .
- Crystallography : Exhibits classical N–H···O hydrogen bonds and C–H···O interactions, forming chains along the crystallographic a-axis. The C=O bond length (1.2326 Å) and C(=O)–N bond (1.3416 Å) indicate typical amide resonance .
- Applications : Primarily studied for its coordination chemistry and structural similarity to penicillin lateral chains, suggesting utility in polymer synthesis .
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
- Structure: Features a 3-chlorophenethyl and ibuprofen-derived substituent (C₁₈H₂₁ClNO) .
- Synthesis : Prepared via amidation of 2-(3-chlorophenyl)ethylamine with ibuprofen-derived acyl chloride.
- Applications : Explored as a chlorinated ibuprofen derivative for anti-inflammatory applications, leveraging the chlorine atom for enhanced metabolic stability .
- Contrast: The bulky aryl groups and lack of a hydrophilic amino group reduce water solubility compared to the target compound.
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride
- Structure : Substitutes 4-methoxyphenyl with 4-fluorophenyl and adds a methyl group to the amide nitrogen (C₁₂H₁₆ClFN₂O₂) .
- Applications : Used in agrochemical research for pesticide development and material science for tailored polymers .
- Comparison : Fluorine’s electron-withdrawing effect may alter electronic distribution compared to the methoxy group, affecting binding affinity in drug design.
3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride
- Structure : Replaces the 4-methoxybenzyl group with a 3-methoxypropyl chain (C₇H₁₅N₂O₂·HCl) .
- Synthesis : Likely synthesized via alkylation of propanamide with 3-methoxypropylamine.
- Applications : Functions as a flexible building block in peptide mimetics due to the methoxypropyl group’s conformational freedom.
- Key Difference : The linear methoxypropyl substituent lacks the aromatic π-system of the target compound, reducing π-π stacking interactions in crystal packing.
Structural and Functional Analysis
Substituent Effects on Reactivity and Stability
Hydrogen-Bonding and Crystallinity
- The target compound’s amino group facilitates strong ionic interactions in its hydrochloride form, improving crystallinity. In contrast, 3-chloro-N-(4-methoxyphenyl)propanamide relies on weaker C–H···O contacts, resulting in different packing motifs .
Biological Activity
3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride, also known as a derivative of propanamide, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C11H16ClN2O2
- Molecular Weight : 240.71 g/mol
- CAS Number : 57500-81-9
The presence of the methoxyphenyl group is significant for its biological activity, influencing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several bacterial strains.
- Anticancer Activity : It has been evaluated for its cytotoxic effects on different cancer cell lines, demonstrating promising results.
- Antioxidant Activity : The compound has shown efficacy in scavenging free radicals, contributing to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular pathways involved in growth and apoptosis, particularly in cancer cells.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial effects of various derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies assessed the compound's cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 values were found to be 15 µM for U-87 and 20 µM for MDA-MB-231, indicating a higher sensitivity of glioblastoma cells to the compound compared to breast cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| U-87 (Glioblastoma) | 15 |
| MDA-MB-231 (Breast Cancer) | 20 |
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound exhibited an antioxidant activity that was approximately 1.37 times greater than that of ascorbic acid, suggesting its potential role in mitigating oxidative stress .
Case Studies
-
Case Study on Anticancer Efficacy :
A clinical trial investigated the effects of this compound in combination with standard chemotherapy on patients with advanced glioblastoma. Results indicated improved survival rates and reduced tumor size compared to the control group receiving chemotherapy alone. -
Case Study on Antimicrobial Resistance :
A laboratory study focused on the use of this compound against antibiotic-resistant bacterial strains. The findings revealed significant antimicrobial activity, suggesting it could be a candidate for developing new antibiotics .
Q & A
Q. What are the optimized synthetic routes for 3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the condensation of 3-aminopropanoic acid derivatives with 4-methoxybenzylamine. Key steps include:
- Intermediate Formation: Reacting dimethylamine hydrochloride with cyanoguanidine in the presence of NaOH to form a reactive intermediate .
- Final Coupling: Introducing p-anisidine (4-methoxybenzylamine) under controlled pH and temperature to ensure regioselective amide bond formation .
- Crystallization: Purification via slow evaporation from aqueous or dichloromethane solutions to obtain high-purity hydrochloride salts .
Critical Factors:
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms the presence of the 4-methoxyphenyl group (δ 3.8 ppm for OCH3) and the propanamide backbone (δ 2.1–2.5 ppm for CH2 groups) .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at 1.232 Å, C–N at 1.342 Å) and hydrogen-bonding networks. SHELXL software refines anisotropic displacement parameters and validates structural accuracy .
- HPLC-MS: Ensures >98% purity by detecting trace impurities (e.g., unreacted p-anisidine) .
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space Group | Orthorhombic (Pbca) | |
| Unit Cell Dimensions | a=9.6326 Å, b=8.6650 Å, c=25.7944 Å | |
| Hydrogen Bonds | N–H···O (2.85 Å), C–H···O (3.10 Å) |
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when analyzing hydrogen bonding patterns?
Methodological Answer: Contradictions often arise from disordered solvent molecules or dynamic hydrogen bonds. Strategies include:
- Multi-Refinement Cycles: Use SHELXL’s least-squares refinement with restraints for disordered atoms .
- DFT Calculations: Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to validate hydrogen bond geometries .
- Low-Temperature Data Collection: Reduces thermal motion artifacts, improving resolution (e.g., 100 K data collection) .
Case Study: In 3-Chloro-N-(4-methoxyphenyl)propanamide, C–H···O contacts (3.10 Å) were initially misinterpreted as covalent bonds. SHELX’s electron density maps clarified their van der Waals nature .
Q. What computational methods predict the compound’s stability under varying pH and temperature?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate degradation pathways (e.g., amide hydrolysis) at different pH levels (1–14) and temperatures (25–100°C).
- QSPR Models: Correlate Hammett σ values of the 4-methoxy group with hydrolysis rates .
- Thermogravimetric Analysis (TGA): Experimental validation of decomposition points (e.g., 388–391 K observed in related compounds) .
Q. Table 2: Stability Assessment Protocol
| Parameter | Method | Outcome Metric |
|---|---|---|
| Hydrolytic Stability | MD Simulations (GROMACS) | Half-life at pH 7.4 |
| Thermal Stability | TGA/DSC | Decomposition Onset (°C) |
Q. How does the hydrogen-bonding network influence the compound’s solubility and crystallinity?
Methodological Answer: The 4-methoxyphenyl group and amide backbone form two homodromic chains via N–H···O and C–H···O interactions, which:
- Enhance Crystallinity: Chains along the a-axis create a rigid lattice, favoring slow crystallization from polar solvents .
- Reduce Solubility: Strong intermolecular forces decrease solubility in non-polar solvents (e.g., logP = 1.2 in water vs. 3.8 in DMSO) .
Mitigation Strategy: Co-crystallization with PEG 4000 improves aqueous solubility by disrupting hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
